molecular formula C9H6Cl2N4O B10981021 3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide

3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide

Cat. No.: B10981021
M. Wt: 257.07 g/mol
InChI Key: HZNSLJQQGJMAPK-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two chlorine atoms at the 3 and 4 positions and a 1H-1,2,4-triazol-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 1H-1,2,4-triazole.

    Formation of Benzoyl Chloride: 3,4-dichlorobenzoic acid is converted to 3,4-dichlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The 3,4-dichlorobenzoyl chloride is then reacted with 1H-1,2,4-triazole in the presence of a base such as triethylamine (Et₃N) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include oxidized derivatives of the benzamide.

    Reduction: Products include reduced forms of the benzamide.

    Hydrolysis: Products are 3,4-dichlorobenzoic acid and 1H-1,2,4-triazole.

Scientific Research Applications

3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Biological Research: The compound is used in studies related to its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dichloro-N-(3-hydroxypropyl)benzamide
  • 3,4-dichloro-N-(2-hydroxy-1,1-dimethylethyl)benzamide
  • 3,4-dichloro-N-(1H-indol-5-yl)benzamide

Uniqueness

3,4-dichloro-N-(1H-1,2,4-triazol-3-yl)benzamide is unique due to the presence of the 1H-1,2,4-triazole ring, which imparts specific binding properties and biological activity. This makes it distinct from other benzamide derivatives that may lack this functional group.

Properties

Molecular Formula

C9H6Cl2N4O

Molecular Weight

257.07 g/mol

IUPAC Name

3,4-dichloro-N-(1H-1,2,4-triazol-5-yl)benzamide

InChI

InChI=1S/C9H6Cl2N4O/c10-6-2-1-5(3-7(6)11)8(16)14-9-12-4-13-15-9/h1-4H,(H2,12,13,14,15,16)

InChI Key

HZNSLJQQGJMAPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC=NN2)Cl)Cl

solubility

4.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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